Rotational Barrier Difference: 4-Methoxybenzoyl vs. 4-Chlorobenzoyl Amide Analogs
The Gibbs free energy of activation (ΔG‡) for C–N bond rotation is lower for N-(4-methoxybenzoyl)piperidine (57.1 kJ/mol) compared to N-(4-chlorobenzoyl)piperidine (60.1 kJ/mol), indicating a demonstrably different conformational landscape for the 4-methoxybenzoyl-piperidine scaffold versus its 4-chloro analog [1]. This data provides a class-level inference that the target compound's core scaffold may offer distinct conformational flexibility in target binding.
| Evidence Dimension | Rotational barrier (ΔG‡ at 298K) |
|---|---|
| Target Compound Data | 57.1 kJ/mol (for N-(4-methoxybenzoyl)piperidine amide analog) |
| Comparator Or Baseline | 60.1 kJ/mol (for N-(4-chlorobenzoyl)piperidine amide analog) |
| Quantified Difference | 3.0 kJ/mol lower barrier |
| Conditions | Variable-temperature 1H and 13C NMR spectroscopy; amide series, not the target ketone. |
Why This Matters
A lower rotational barrier indicates a different ground-state stability and dynamic behavior for the 4-methoxy scaffold, which can influence molecular recognition and binding kinetics in medicinal chemistry programs.
- [1] Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. ΔG298≠ values reported for N-(4-methoxybenzoyl)piperidine and N-(4-chlorobenzoyl)piperidine. (No DOI available on page.) View Source
